![molecular formula C27H26N6O4 B2925057 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539831-50-0](/img/structure/B2925057.png)
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, which is a heterocyclic compound containing a triazole ring fused with a pyrimidine ring. This core is substituted with various groups including methoxyphenyl and pyridinyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine core and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research into the biological activity of compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown significant findings in antimicrobial and antioxidant activities. A study by Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial activity and antioxidant activity. The synthesized compounds were characterized by various spectroscopic techniques and demonstrated promising results in both fields, highlighting their potential as therapeutic agents in treating microbial infections and their use as antioxidants (Gilava, Patel, Ram, & Chauhan, 2020).
Synthesis and Reactions
The synthetic utility of heteroaromatic azido compounds, including those with triazolopyrimidine structures, has been extensively explored. Westerlund's (1980) work detailed the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing the versatility of triazolopyrimidines in synthetic chemistry and the potential for creating a wide array of compounds with varying biological activities (Westerlund, 1980).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl derivatives, including those related to the specified compound, has demonstrated significant anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone that were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential use in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, showing their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the compound's relevance in developing new treatments for cancer and conditions involving the 5-lipoxygenase enzyme, demonstrating its versatility in medical applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-7-5-6-8-20(19)35-2)24(17-11-13-28-14-12-17)33-27(29-16)31-25(32-33)18-9-10-21(36-3)22(15-18)37-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCMBVITLMVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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